![molecular formula C24H29NO5 B6621788 [2-[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-hydroxyadamantane-1-carboxylate](/img/structure/B6621788.png)
[2-[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-hydroxyadamantane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-hydroxyadamantane-1-carboxylate is a compound characterized by its complex structure and unique chemical properties It combines various functional groups such as furan, pyrrole, and adamantane, making it a subject of interest in scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-hydroxyadamantane-1-carboxylate involves multiple steps. The starting materials typically include furan derivatives, pyrrole derivatives, and adamantane derivatives. The key reactions often include:
Furan-2-ylmethylation: : The furan ring is alkylated to introduce the furan-2-ylmethyl group.
Pyrrole Derivatization: : The pyrrole ring undergoes methylation at the 2,5-positions.
Coupling Reaction: : The furan-2-ylmethylated compound is coupled with the dimethylated pyrrole derivative.
Oxidation and Esterification: : The resulting intermediate is oxidized and esterified with 3-hydroxyadamantane-1-carboxylic acid to form the final compound.
Reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, with catalysts like palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
On an industrial scale, the production methods may be optimized to increase yield and reduce costs. This often involves:
Continuous Flow Synthesis: : Utilizes continuous reactors for scalable and efficient synthesis.
Catalyst Optimization: : Employing high-performance catalysts to enhance reaction rates and selectivity.
Process Intensification: : Integrating multiple reaction steps into a single process to streamline production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrole and furan moieties.
Reduction: : Reduction reactions can occur, especially at the keto group in the ester linkage.
Substitution: : Various nucleophilic and electrophilic substitutions can be performed on the furan and pyrrole rings.
Common Reagents and Conditions
Oxidation: : Utilizes reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Commonly employs hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: : Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions, respectively.
Major Products
The primary products of these reactions include oxidized derivatives, reduced compounds, and various substituted analogs. Each reaction pathway opens possibilities for creating new compounds with potentially valuable properties.
Applications De Recherche Scientifique
[2-[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-hydroxyadamantane-1-carboxylate has found applications across multiple scientific domains:
Chemistry: : Used as a building block for synthesizing complex molecules and as a catalyst in organic reactions.
Biology: : Investigated for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: : Explored for its potential therapeutic effects, particularly in drug delivery systems due to its unique structure.
Industry: : Utilized in the development of advanced materials, such as polymers and nanocomposites.
Mécanisme D'action
The compound exerts its effects through interactions with various molecular targets. Its mechanism of action involves binding to specific receptors or enzymes, modulating their activity. The pathways include:
Receptor Binding: : The furan and pyrrole moieties can interact with hydrophobic pockets in receptor proteins.
Enzyme Inhibition: : The compound can inhibit enzymatic activity by binding to active sites or allosteric sites.
Pathway Modulation: : Affects signaling pathways involved in cellular processes such as metabolism, proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar functional groups, [2-[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-hydroxyadamantane-1-carboxylate stands out due to its unique combination of furan, pyrrole, and adamantane. Similar compounds include:
Furan-2-ylmethyl Pyrrole Derivatives: : These compounds share the furan-pyrrole linkage but lack the adamantane moiety.
Adamantane Carboxylate Esters: : Contain the adamantane structure but differ in the attached functional groups.
Dimethyl Pyrrole Esters: : Feature the dimethylated pyrrole ring but do not possess the furan or adamantane units.
The distinctive structural combination of this compound enhances its chemical reactivity and broadens its application scope, making it a valuable entity in scientific research and industrial applications.
Propriétés
IUPAC Name |
[2-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-hydroxyadamantane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5/c1-15-6-20(16(2)25(15)12-19-4-3-5-29-19)21(26)13-30-22(27)23-8-17-7-18(9-23)11-24(28,10-17)14-23/h3-6,17-18,28H,7-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCBLGBSNFXKLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CO2)C)C(=O)COC(=O)C34CC5CC(C3)CC(C5)(C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-(2-Methoxyphenyl)prop-2-enylidene]-6-[(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B6621710.png)
![Methyl 4-chloro-3-[methyl-[2-(methylamino)-2-oxoethyl]sulfamoyl]benzoate](/img/structure/B6621714.png)
![N-[2-(tert-butylamino)-2-oxoethyl]-N-ethyl-3-(tetrazol-1-yl)benzamide](/img/structure/B6621715.png)
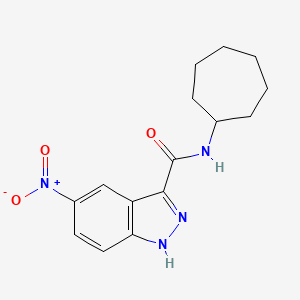
![2-[[4-(2-methoxyethoxy)phenyl]sulfonyl-methylamino]-N-methylacetamide](/img/structure/B6621722.png)
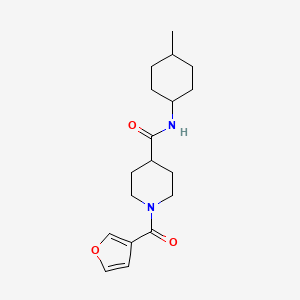
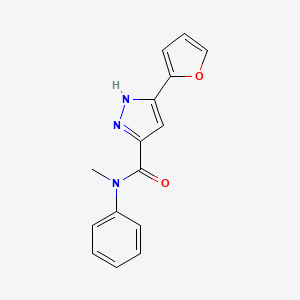
![(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone](/img/structure/B6621756.png)
![9-oxo-N-[3-(propanoylamino)phenyl]-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B6621766.png)
![5-[3-(4-acetyl-N-methyl-2-nitroanilino)propyl]-3-amino-1H-pyrazole-4-carbonitrile](/img/structure/B6621772.png)
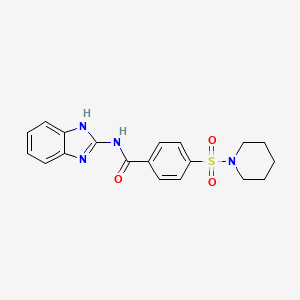
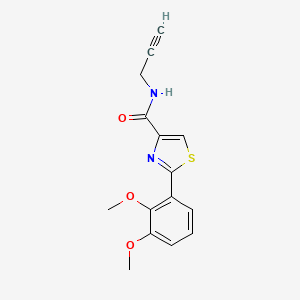
![5-chloro-4-[4-(3-methoxybenzoyl)piperazin-1-yl]-1H-pyridazin-6-one](/img/structure/B6621814.png)
![[2-[(5-Cyclopropyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] 1-methylpyrazole-4-carboxylate](/img/structure/B6621818.png)
